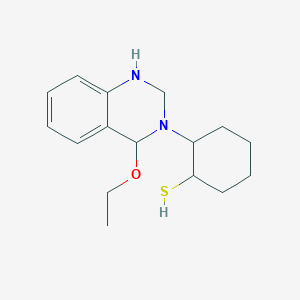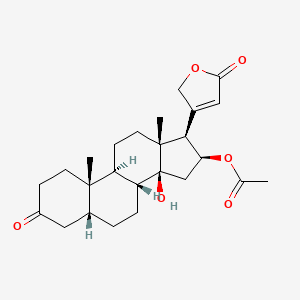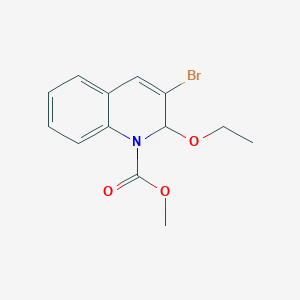methanone CAS No. 50259-96-6](/img/structure/B14672353.png)
[2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl](4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazinan ring and the subsequent attachment of the phenyl and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated molecule.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be used in studies involving enzyme interactions, cellular signaling pathways, and other biochemical processes. Its ability to interact with specific molecular targets makes it valuable for research in these areas.
Medicine
In medicine, 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone might have potential as a therapeutic agent. Its interactions with biological molecules could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials, and other products. Its unique properties might make it suitable for applications in coatings, adhesives, and other industrial processes.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone involves its interaction with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other oxadiazinan derivatives and related structures. Examples might include:
- 1-Boc-4-AP
- Various benzimidazole derivatives(12)
Uniqueness
What sets 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it valuable for diverse applications.
特性
CAS番号 |
50259-96-6 |
|---|---|
分子式 |
C23H21N3O4 |
分子量 |
403.4 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C23H21N3O4/c1-17-7-11-20(12-8-17)25-22(18-5-3-2-4-6-18)24(15-16-30-25)23(27)19-9-13-21(14-10-19)26(28)29/h2-14,22H,15-16H2,1H3 |
InChIキー |
LSSWDGRZQFJJAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)







